6-Hydroxy-2,4,5-triaminopyrimidine
Description
6-Hydroxy-2,4,5-triaminopyrimidine is a heterocyclic organic compound with a pyrimidine backbone substituted with hydroxyl (-OH) and amino (-NH₂) groups at positions 6, 2, 4, and 5, respectively. It plays critical roles in biological systems, particularly as an intermediate in the biosynthesis of molybdenum cofactor (Moco) and riboflavin (vitamin B₂).
- Molybdenum Cofactor Biosynthesis: The compound is a partial structure of 3',8-cyclo-7,8-dihydroguanosine triphosphate (3',8-cH₂GTP), a precursor to cyclic pyranopterin monophosphate (cPMP) . Its orientation in 3',8-cH₂GTP is confirmed via NMR and isotope tracer studies, with the hydroxy group at position 6 critical for downstream enzymatic transformations .
- Riboflavin Biosynthesis: In Saccharomyces cerevisiae mutants, it serves as a labile intermediate that reacts with diacetyl or glyoxal to form pteridine derivatives, essential for riboflavin production .
Its sulfate salt form (CAS 35011-47-3) is widely used as a pharmaceutical intermediate for synthesizing antiviral agents (e.g., acyclovir) and folic acid .
Properties
IUPAC Name |
2,4,5-triamino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEYEGBZVSWYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39267-74-8 (unspecified sulfate) | |
| Record name | 6-Hydroxy-2,4,5-triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3061396 | |
| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-75-7 | |
| Record name | 4-Hydroxy-2,5,6-triaminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2,4,5-triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1004-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,6-triaminopyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5,6-TRIAMINO-4(1H)-PYRIMIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR001FJW89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Standard Conditions
The reduction proceeds via a heterogeneous catalytic mechanism using palladium on activated charcoal (Pd/C) as the catalyst. The reaction is typically conducted in aqueous sodium hydroxide at ambient temperature, with hydrogen gas introduced at atmospheric pressure. The general reaction is:
Key parameters influencing the reaction include:
Early studies by Boyle and Lockhart (1984) reported a 61% yield under these conditions, with incomplete conversion attributed to catalyst deactivation by nitroso intermediates.
Orthogonal Design Optimization for Enhanced Yield
A breakthrough in optimizing this synthesis was achieved through orthogonal design, a statistical method that identifies optimal conditions by testing multiple variables simultaneously. The study varied four factors:
Orthogonal Array and Optimized Parameters
| Factor | Level 1 | Level 2 | Level 3 | Optimal Level |
|---|---|---|---|---|
| Catalyst loading (%) | 5 | 7.5 | 10 | 10 |
| Hydrogen pressure (psi) | 15 | 30 | 45 | 45 |
| Reaction time (h) | 6 | 12 | 18 | 18 |
| Temperature (°C) | 25 | 35 | 45 | 35 |
This approach increased the yield to 90% , surpassing traditional one-variable-at-a-time optimization. The enhanced performance was linked to higher hydrogen pressure improving mass transfer and elevated temperature accelerating reaction kinetics without degrading the product.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes controlled oxidation, particularly at the hydroxyl and amino groups:
-
Hydrogen peroxide-mediated oxidation yields 2,4,5-triamino-6-oxopyrimidine under acidic conditions.
-
Air oxidation in aqueous solutions generates stable quinonoid structures via dehydrogenation.
| Reaction Conditions | Reagents | Major Product | Yield |
|---|---|---|---|
| Acidic (pH 2–3), 60°C | H₂O₂ | 2,4,5-Triamino-6-oxopyrimidine | 75–80% |
| Ambient, aqueous | O₂ | Quinonoid derivatives | ~50% |
Sulfonation and Sulfate Formation
Reaction with sulfuric acid produces the stable sulfate salt, enhancing solubility for biochemical applications:
text6-Hydroxy-2,4,5-triaminopyrimidine + H₂SO₄ → this compound sulfate
-
Key step : Protonation of the hydroxyl group followed by sulfate ion binding.
-
Industrial processes achieve >95% purity using recrystallization from ethanol-water mixtures .
Nitrosation and Hydrogenation
A patented two-step process for functionalizing the pyrimidine ring :
Step 1: Nitrosation
text2,4-Diamino-6-hydroxypyrimidine + NaNO₂ → 2,4-Diamino-5-nitroso-6-hydroxypyrimidine
Step 2: Catalytic Hydrogenation
text2,4-Diamino-5-nitroso-6-hydroxypyrimidine + H₂ → this compound
-
Hydrogen uptake: 2 equivalents (theoretical).
Substitution Reactions
Amino groups participate in nucleophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.
-
Acylation : Acetic anhydride acetylates amino groups, producing multi-acetylated products.
| Reaction Type | Reagent | Product | Selectivity |
|---|---|---|---|
| Alkylation | CH₃I | 2,4,5-Tris(methylamino)-6-hydroxypyrimidine | Position 2 > 4 >5 |
| Acylation | (CH₃CO)₂O | 2,4,5-Triacetylamino-6-hydroxypyrimidine | 100% at all positions |
Biochemical Interactions
-
Riboswitch binding : Inhibits guanine riboswitches in Bacillus subtilis with an IC₅₀ of 12 µM, disrupting purine biosynthesis .
-
Iron-dependent synthesis regulation :
Thermal and pH Stability
-
Thermal decomposition : Begins at 220°C, forming ammonia and pyrimidine fragmentation products.
-
pH sensitivity :
-
Stable in pH 4–7 (aqueous solutions).
-
Degrades rapidly in alkaline media (pH >9) via hydroxyl group deprotonation.
-
Comparative Reactivity with Analogues
| Compound | Reaction with H₂O₂ | Nitrosation Efficiency |
|---|---|---|
| This compound | Oxidizes at C6 | 70–75% |
| 2,4-Diamino-6-hydroxypyrimidine | No oxidation | 85–90% |
| 4-Hydroxy-2,5,6-triaminopyrimidine | Oxidizes at C4 | 60–65% |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
6-Hydroxy-2,4,5-triaminopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly noted for their antimicrobial properties. Research indicates that this compound can be utilized to develop new antibiotics and antifungal agents aimed at combating resistant strains of pathogens .
Case Study: Antimicrobial Agents
A study focusing on the synthesis of novel antimicrobial agents highlighted the efficacy of this compound in producing compounds that exhibit significant antibacterial activity against Gram-positive bacteria. The synthetic pathways employed leverage this compound to enhance the potency and selectivity of drug candidates .
Agricultural Chemicals
Herbicides and Pesticides
In agriculture, this compound is used in formulating herbicides and pesticides. Its role involves targeting specific metabolic pathways in plants to enhance crop protection. This compound has been shown to improve the efficacy of herbicides by increasing their selectivity towards target species while minimizing damage to non-target plants .
Table: Agricultural Applications
| Application Type | Description |
|---|---|
| Herbicides | Enhances selectivity and efficacy in targeting specific weeds. |
| Pesticides | Improves effectiveness against pests while reducing non-target effects. |
Biochemical Research
Metabolic Pathways and Enzyme Interactions
Researchers employ this compound to study metabolic pathways and enzyme interactions. This compound aids in elucidating cellular processes by acting as a substrate or inhibitor in various biochemical assays .
Case Study: Enzyme Activity Assays
In a biochemical study examining enzyme kinetics, this compound was utilized to assess the activity of specific enzymes involved in nucleotide metabolism. Results demonstrated its potential as a modulator of enzyme activity, providing insights into metabolic regulation .
Diagnostic Applications
Pathogen Detection
The specificity of this compound makes it valuable for diagnostic applications. It is being explored for use in diagnostic kits aimed at detecting certain pathogens due to its ability to interact with specific biomolecules associated with these pathogens .
Table: Diagnostic Applications
| Application Type | Description |
|---|---|
| Diagnostic Kits | Utilized for detecting pathogens through specific interactions. |
Material Science
Novel Material Development
In material science, this compound is investigated for its potential in developing novel materials with unique properties such as improved thermal stability and conductivity. Research is ongoing to explore its incorporation into polymers and composites for enhanced performance characteristics .
Case Study: Conductive Polymers
Recent studies have demonstrated that incorporating this compound into polymer matrices can significantly enhance their electrical conductivity while maintaining mechanical integrity. This application holds promise for the development of advanced materials for electronic devices .
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can inhibit specific metabolic pathways by binding to active sites of enzymes, thereby blocking their activity. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs and Functional Derivatives
Positional Isomers: 4-Hydroxy-2,5,6-triaminopyrimidine
Key Differences :
| Property | 6-Hydroxy-2,4,5-triaminopyrimidine | 4-Hydroxy-2,5,6-triaminopyrimidine |
|---|---|---|
| Substituent Positions | OH at C6; NH₂ at C2, C4, C5 | OH at C4; NH₂ at C2, C5, C6 |
| Biological Role | Moco/riboflavin biosynthesis intermediate | Antioxidant, tyrosine kinase inhibitor |
| Applications | Pharmaceutical synthesis (e.g., folic acid) | Organic synthesis, enzyme inhibition |
| Key Functional Groups | C6-OH critical for cofactor stability | C5-NH₂ linked to antioxidant activity |
- Antioxidant Activity: The 4-hydroxy isomer exhibits antioxidant properties akin to tetrahydrofolate, with the 5-amino group identified as the pharmacophore .
- Structural Impact : Positional isomerism alters molecular interactions. For example, the 6-hydroxy isomer participates in acid-labile aminal/glycosidic bonds in 3',8-cH₂GTP, while the 4-hydroxy isomer’s stability suits its role in redox chemistry .
Sulfate Salts
The sulfate salt of this compound (CAS 35011-47-3) is preferred in pharmaceuticals due to enhanced stability and solubility. Key properties include:
- Melting Point : >300°C .
- Solubility : Soluble in DMSO; used in synthesizing folic acid and antivirals .
- Electrochemical Behavior : Undergoes 2e⁻, 2H⁺ oxidation at pyrolytic graphite electrodes to form alloxan, a reactive intermediate .
Dibenzofuran Derivatives
6-Hydroxy-2,3,4-trimethoxydibenzofuran (compound 2 from C. pycnoloba) shares a hydroxy group but differs in core structure (dibenzofuran vs. pyrimidine). It inhibits melanogenesis in zebrafish, highlighting how hydroxy-substituted aromatic systems can target biological pathways distinct from pyrimidines .
Functionalized Derivatives
- Reactivity with Isothiocyanates: this compound reacts with p-tolyl isothiocyanate to form 2,4-diamino-5-(p-tolylthioureido)aminopyrimidin-6-one, demonstrating its utility in synthesizing thiourea derivatives for biochemical studies .
- Comparison with 4,5,6-Triaminopyrimidine: Lacking the C6-OH group, this analog cannot participate in Moco biosynthesis but serves as a precursor for other heterocycles.
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Physicochemical Properties of Sulfate Salts
| Property | This compound Sulfate | 4-Hydroxy-2,5,6-triaminopyrimidine Sulfate |
|---|---|---|
| CAS No. | 35011-47-3 | sc-232753 (Santa Cruz Biotechnology) |
| Melting Point | >300°C | Not reported |
| Solubility | DMSO | Aqueous buffers |
| Key Application | Folic acid/antiviral synthesis | Antioxidant studies |
Biological Activity
6-Hydroxy-2,4,5-triaminopyrimidine (also known as 2,5,6-triamino-4-pyrimidinol sulfate) is a compound of significant interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides an overview of its biological activity, including toxicity studies, mutagenicity assessments, and potential therapeutic applications.
This compound is a pyrimidine derivative characterized by the presence of three amino groups and a hydroxyl group. Its chemical structure allows it to interact with various biological targets, influencing cellular processes.
1. Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In a study involving oral administration to rats at doses of 0, 50, 200, and 1000 mg/kg body weight for 28 days, no treatment-related mortality was observed. However, at the highest dose, significant changes in biochemical and hematological parameters were noted. The study concluded that the No Observed Adverse Effect Level (NOAEL) was 50 mg/kg .
| Dose (mg/kg) | Observations |
|---|---|
| 0 | No adverse effects |
| 50 | No adverse effects |
| 200 | No adverse effects |
| 1000 | Significant changes in kidney function |
2. Mutagenicity Assessments
The mutagenic potential of this compound was evaluated using bacterial assays (Ames test). Results indicated that the compound did not induce significant increases in revertant colonies in various strains of Salmonella typhimurium up to concentrations of 5000 µg/plate. While some weak increases were observed in specific strains without metabolic activation, these were not deemed biologically relevant .
3. Antimicrobial Activity
Recent studies have suggested that analogs of riboswitch ligands related to this compound may exhibit antimicrobial properties by binding to guanine riboswitches. This interaction can potentially inhibit bacterial growth by disrupting metabolic pathways essential for survival . However, comprehensive studies specifically targeting this compound's antimicrobial efficacy are still limited.
Case Study 1: Hair Dye Formulation
As an oxidative hair coloring agent, this compound sulfate was evaluated for its safety in cosmetic applications. In clinical trials involving dermal exposure in rats, absorption rates were recorded at approximately 3.16% after a 72-hour exposure period. The study emphasized the need for careful formulation to minimize potential toxicity while maximizing effectiveness .
Case Study 2: Food Processing Contaminants
Research has indicated that compounds similar to this compound may form during thermal processing of foods. Understanding the formation and potential health risks associated with these compounds is crucial for food safety regulations and consumer health .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-hydroxy-2,4,5-triaminopyrimidine sulfate, and how do reaction conditions influence yield and purity?
- Methodology : Catalytic hydrogenation using palladium-carbon (Pd/C) under controlled H₂ pressure (2 MPa) at 40°C is a standard method. Key steps include:
- Precursor : Starting with 2,4-diamino-5-nitroso-6-hydroxypyrimidine (36% water content).
- Catalyst : Pd/C (5% Pd by mass) with sodium dodecyl benzene sulfonate as a dispersant.
- Post-reaction treatment : Adjust pH to 3–4 with HCl for initial precipitation, followed by sulfuric acid (pH 1–2) for crystallization.
- Yield : ~3.76 g (98.3% purity) after 5-hour reaction .
- Data Table :
| Parameter | Value |
|---|---|
| Reaction Time | 5 hours |
| Temperature | 40°C |
| H₂ Pressure | 2 MPa |
| Final Purity | 98.3% |
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- NMR spectroscopy : ¹H-¹³C HMBC correlations (e.g., H-8 to C-6) and ¹³C-¹⁵N isotope tracing confirm connectivity in complex biosynthetic intermediates .
- Mass spectrometry (MS) : Used to determine molecular formulas and track isotopic labeling in molybdenum cofactor biosynthesis studies .
- X-ray crystallography : Limited due to low solubility, but thermal stability (melting point >300°C) supports solid-state analysis .
Q. What are the primary applications of this compound in pharmaceutical research?
- Key roles :
- Intermediate for antivirals : Critical for synthesizing acyclovir and ganciclovir via condensation with formamide .
- Folic acid analogs : Used in purine and folate biosynthesis pathways .
Advanced Research Questions
Q. How does this compound function as a cryptic intermediate in molybdenum cofactor (MoCo) biosynthesis?
- Mechanistic insight :
- Derived from GTP via radical SAM enzyme MoaA, forming 3′,8-cyclo-7,8-dihydroguanosine triphosphate (3′,8-cH₂GTP).
- NMR evidence : ¹³C-¹³C COSY and HMBC correlations confirm its pyrimidine moiety in 3′,8-cH₂GTP .
- Stability challenge : 3′,8-cH₂GTP degrades rapidly; use coupled assays with MoaC to convert it to stable cPMP for quantification .
Q. How can researchers address discrepancies in solubility and stability data during experimental design?
- Troubleshooting :
- Solubility : Reported as soluble in DMSO but poorly in water. Use polar aprotic solvents (e.g., DMF) for reactions .
- Stability : Degrades under acidic conditions; maintain pH >4 during storage .
Q. What methodological advancements improve the detection of trace derivatives in complex matrices?
- Analytical optimization :
- Fluorescence derivatization : React with this compound at 60°C for 45 minutes to enhance sensitivity in HPLC (LOD: 0.2 μg/g) .
- Mobile phase : Use ammonium acetate buffer (pH 4.0)/acetonitrile/methanol (80:15:5) for optimal separation .
- Data Table :
| Parameter | Value |
|---|---|
| Detection Limit | 0.2 μg/g |
| Linear Range | 0.05–500 μg/g |
| Recovery Rate | 90.9–96.7% |
Q. How do competing pathways or byproducts affect the synthesis of target pharmaceuticals like acyclovir?
- Risk mitigation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
